2-Fluoro-5-methoxypyridin-3-amine
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Overview
Description
2-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to produce fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the desired product and its applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-methoxypyridin-3-amine has several applications in scientific research:
Biology: The compound’s fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency and selectivity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridin-3-amine: This compound has a similar structure but with the fluorine and methoxy groups in different positions.
2-Fluoro-6-methoxypyridin-3-amine: Another isomer with the methoxy group at the 6-position instead of the 5-position.
Uniqueness
2-Fluoro-5-methoxypyridin-3-amine is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
2-fluoro-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 |
InChI Key |
MHARZXWIXVIYDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)F)N |
Origin of Product |
United States |
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